2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine
Overview
Description
2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine, also known as CF3-Py-OPh-COOMe, is a chemical compound with potential applications in various fields of research and industry. It belongs to the class of organic compounds known as trifluoromethylpyridines (TFMPs) . TFMPs and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of this compound and other TFMPs often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . There are different synthetic methods for introducing TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C14H8ClF3N2O2 . It has a molecular weight of 328.67 g/mol . The structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure .Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward enzymes like reverse transcriptase .
Mode of Action
It’s known that trifluoromethyl-substituted pyridine derivatives have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
The presence of a trifluoromethyl group in a molecule can lead to key hydrogen bonding interactions with proteins, potentially affecting various biochemical pathways .
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the bioavailability and stability of a compound .
Result of Action
Compounds containing a trifluoromethyl group have been found to exhibit improved drug potency .
Properties
IUPAC Name |
[(E)-[3-(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-12-11(5-2-6-19-12)13(21)22-20-8-9-3-1-4-10(7-9)14(16,17)18/h1-8H/b20-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYNEKOACFPVMG-DNTJNYDQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NOC(=O)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N/OC(=O)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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